molecular formula C8H7Cl2NO3 B8413749 Methyl 2,6-dichloro-4-methoxynicotinate

Methyl 2,6-dichloro-4-methoxynicotinate

Cat. No. B8413749
M. Wt: 236.05 g/mol
InChI Key: HMHQNRRYFPDDMO-UHFFFAOYSA-N
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Patent
US08846656B2

Procedure details

To a solution of methyl 2,4,6-trichloronicotinate [(5.04 g, 20.96 mmol), prepared as described in WO2010/31589] in methanol (52 mL) was added the sodium methoxide (25 wt % in methanol, 5.04 mL, 22.0 mmol) at room temperature. The cloudy white mixture was stirred for 17 h, then partitioned between EtOAc and water. The layers were separated and the aqueous layer was further extracted with EtOAc (2×). The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was purified by FCC (0-20% EtOAc:heptane) to provide methyl 2,6-dichloro-4-methoxynicotinate. MS (ESI+) m/z 236.1 (M+H)+.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
5.04 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8](Cl)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:14][O-:15].[Na+]>CO>[Cl:1][C:2]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8]([O:15][CH3:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC(=N1)Cl)Cl
Name
Quantity
5.04 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The cloudy white mixture was stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (0-20% EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=N1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.